N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-12-15(13,14)10-5-6-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZSRPPZMNCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
General Synthetic Strategy
The synthesis of this compound typically follows a two-step approach:
- Preparation of cyclopropanesulfonyl chloride : This reactive sulfonyl chloride intermediate is synthesized from cyclopropanesulfonic acid or its salts by chlorination.
- Nucleophilic substitution with 4-bromobenzylamine : The sulfonyl chloride reacts with 4-bromobenzylamine under controlled conditions to yield the target sulfonamide.
Detailed Preparation Procedure
Step 1: Preparation of Cyclopropanesulfonyl Chloride
- Cyclopropanesulfonyl chloride is prepared by reacting cyclopropanesulfonic acid or cyclopropylmagnesium bromide with sulfuryl chloride or related chlorinating agents at low temperatures (typically -10 to 0 °C) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- The reaction is carefully controlled to avoid decomposition and ensure high purity of the sulfonyl chloride intermediate.
Step 2: Formation of this compound
- The sulfonyl chloride intermediate is dissolved in dry dichloromethane or another aprotic solvent.
- 4-Bromobenzylamine is added slowly to the solution, often in the presence of a base such as triethylamine to neutralize the released HCl.
- The reaction is carried out at low temperature (0 to 20 °C) and allowed to proceed for several hours (2–4 h) under nitrogen atmosphere to prevent moisture ingress.
- After completion, the reaction mixture is washed with aqueous acid and base solutions to remove impurities.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by recrystallization or chromatography to afford this compound as a white solid.
Alternative Methods and Variations
- Ammonia or ammonium hydroxide treatment : Cyclopropanesulfonyl chloride can be reacted with ammonia or ammonium hydroxide in solvents such as 1,4-dioxane or methanol at room temperature for extended periods (16–72 h) to yield cyclopropanesulfonamide derivatives with yields ranging from 52% to over 90% depending on conditions.
- Use of catalysts and additives : The addition of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane has been reported to improve reaction selectivity and yield during sulfonamide formation, achieving yields up to 85%.
- Temperature control : Maintaining low temperature during addition of reagents and reaction progress is critical to minimize side reactions and maximize product purity.
Research Findings and Data Summary
The following table summarizes key experimental conditions and yields reported for the preparation of cyclopropanesulfonamide derivatives, which are directly relevant to the synthesis of this compound:
| Entry | Reagents & Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclopropylsulfonyl chloride + NH3 | 1,4-dioxane | 20 | 72 h | >90 | Precipitation filtered; white solid product |
| 2 | Cyclopropylsulfonyl chloride + ammonium hydroxide | Methanol | 20 | 16 h | 52 | Standard Procedure D; white solid |
| 3 | Cyclopropylmagnesium bromide + SO2 + NCS, then NH3 | THF, DCM | -10 to 20 | ~5 h total | ~85 | Multi-step; includes sulfonyl chloride formation |
| 4 | Cyclopropylsulfonamide + Boc anhydride + DMAP + Et3N | Dichloromethane | 0 to 20 | 4 h | 65 | Boc protection step, intermediate for further synthesis |
Source: Ambeed chemical supplier data and related synthetic reports
Mechanistic Insights
- The sulfonamide bond formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.
- Base (triethylamine or ammonia) scavenges the HCl byproduct, facilitating the reaction.
- The reaction mechanism is generally straightforward, but careful control of temperature and moisture is essential to avoid hydrolysis or side reactions.
- In related syntheses involving 4-bromophenyl derivatives, the aromatic bromine remains intact, allowing for further functionalization if needed.
Summary and Recommendations
- The most reliable preparation of this compound involves reaction of cyclopropanesulfonyl chloride with 4-bromobenzylamine in dry dichloromethane at low temperature with triethylamine as base.
- Alternative methods using ammonia or ammonium hydroxide provide access to cyclopropanesulfonamide intermediates but with variable yields.
- Use of catalytic DMAP and controlled reaction conditions enhances yield and purity.
- Purification by recrystallization or chromatography is recommended to obtain analytically pure material.
- The synthetic route is adaptable for scale-up and further derivatization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized forms.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]cyclopropanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or material science.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs of N-[(4-bromophenyl)methyl]cyclopropanesulfonamide, highlighting variations in substituents and core frameworks:
Key Differences and Implications
Cyclopropane vs. Benzene Core
- This contrasts with benzene-core analogs (e.g., N-(4-bromophenyl)benzenesulfonamide), where planar aromaticity facilitates π-π stacking but lacks strain-induced reactivity .
- Synthetic Accessibility : Cyclopropane-containing compounds often require specialized synthesis routes, such as the use of DPPA (diphenylphosphoryl azide) and controlled temperatures (70°C), as seen in . Benzene derivatives are typically synthesized via simpler sulfonation or coupling reactions .
Substituent Effects
- Bromophenyl Group: The 4-bromophenyl substituent is common across analogs (e.g., ). This is critical in compounds like ZINC170624334 (from ), where bromine contributes to shape complementarity in enzyme binding .
- Amino and Nitro Groups: Compounds like N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide () exhibit basic amino groups, improving water solubility. In contrast, nitro-substituted analogs (e.g., 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) may exhibit redox activity or toxicity due to nitro group metabolism .
Biological Activity
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide (BCMSA) is a compound that is gaining attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of BCMSA, focusing on its mechanisms of action, pharmacological properties, and relevant studies that illustrate its efficacy.
Chemical Structure and Properties
BCMSA features a cyclopropane ring, a sulfonamide group, and a brominated phenyl moiety. The unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
The mechanism of action of BCMSA involves its interaction with specific biological targets:
- Enzyme Inhibition : BCMSA has been shown to inhibit various enzymes by binding to their active sites. The presence of the bromine atom enhances the compound's binding affinity due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic residues in enzymes.
- Receptor Modulation : The sulfonamide group can interact with receptors involved in various signaling pathways. This interaction may lead to altered cellular responses, contributing to the compound's pharmacological effects.
Antimicrobial Activity
Research has indicated that BCMSA exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.0 μM |
| Escherichia coli | 2.5 μM |
| Candida albicans | 4.0 μM |
These MIC values suggest that BCMSA is a promising candidate for further development as an antimicrobial agent .
Antitumor Activity
In vivo studies have explored the potential antitumor effects of BCMSA. Animal models treated with BCMSA showed a significant reduction in tumor growth compared to control groups. The compound appears to induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that could minimize side effects commonly associated with chemotherapy.
Case Studies
- In Vitro Studies : A study investigated the effect of BCMSA on human cancer cell lines. Results indicated that BCMSA significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptosis.
- In Vivo Studies : In a xenograft model using human tumor cells implanted in mice, treatment with BCMSA resulted in a 50% reduction in tumor volume after four weeks of administration compared to untreated controls. Histological analysis showed increased necrosis and reduced mitotic activity within the tumors.
Pharmacological Potential
BCMSA's unique chemical structure and observed biological activities suggest several pharmacological applications:
- Antimicrobial Agent : Its effectiveness against resistant strains positions it as a potential candidate for developing new antibiotics.
- Anticancer Drug : The ability to selectively induce apoptosis in cancer cells makes it a promising lead for anticancer therapies.
Q & A
Basic: What synthetic routes are available for N-[(4-bromophenyl)methyl]cyclopropanesulfonamide, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves:
- Sulfonamide Formation : Reacting cyclopropanesulfonyl chloride with 4-bromobenzylamine in a polar aprotic solvent (e.g., DMF or THF) under inert conditions .
- Intermediate Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates intermediates.
- Characterization :
Basic: How is the compound’s stability assessed under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures.
- Photostability : UV-Vis spectroscopy tracks absorbance changes under controlled light exposure.
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and analyze degradation products via HPLC-MS .
- Crystallographic Data : Compare X-ray structures before/after stress tests to detect conformational changes .
Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., TIP3P for solvation ) to study solvation effects and conformational flexibility.
- Docking Studies : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes or receptors).
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Validation : Cross-check computational results with experimental NMR or crystallographic data .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Optimization :
- Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Control for purity (HPLC ≥95%) and solvent effects (DMSO concentration ≤0.1%) .
- Mechanistic Studies :
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies in IC₅₀ values .
Advanced: What strategies improve the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Replace the cyclopropane ring with bicyclic systems to reduce clearance rates.
- Prodrug Design : Mask sulfonamide with ester groups to improve oral bioavailability .
- In Silico ADMET Prediction : Tools like SwissADME estimate logP, permeability, and CYP450 interactions .
Basic: What are common impurities in synthesis, and how are they identified?
Methodological Answer:
- By-Products :
- Unreacted 4-bromobenzylamine (detected via TLC).
- Diastereomers from incomplete sulfonylation (resolved by chiral HPLC).
- Characterization :
- LC-MS/MS identifies trace impurities (<0.1%).
- ²D NMR (COSY, NOESY) distinguishes regioisomers .
- Mitigation : Optimize reaction stoichiometry (1.2:1 sulfonyl chloride:amine ratio) .
Advanced: How does the cyclopropane ring affect conformational stability and strain?
Methodological Answer:
- X-ray Analysis : Bond angles and distances (e.g., C-C-C ~60°) quantify ring strain .
- Dynamic NMR : Variable-temperature ¹H NMR measures ring-flipping barriers.
- Computational Analysis : QM calculations (MP2/cc-pVTZ) compare strain energy with non-cyclopropane analogs .
- Biological Impact : Strain may enhance binding entropy in enzyme active sites .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize acidic/basic residues before incineration.
- Storage : Keep in amber vials at –20°C under inert gas (N₂) to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
